2-Bromoisobutyryl bromide

Description

The exact mass of the compound 2-Bromo-2-methylpropionyl bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

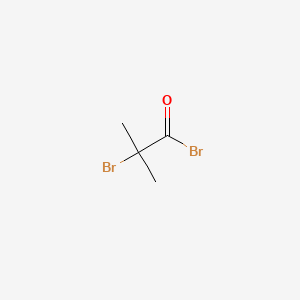

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-2-methylpropanoyl bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Br2O/c1-4(2,6)3(5)7/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOCIJWAHRAJQFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045077 | |

| Record name | 2-Bromo-2-methylpropionyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an acrid odor; [Alfa Aesar MSDS] | |

| Record name | 2-Bromo-2-methylpropionyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19530 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

20769-85-1 | |

| Record name | 2-Bromoisobutyryl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20769-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-2-methylpropionyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020769851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoyl bromide, 2-bromo-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Bromo-2-methylpropionyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-2-methylpropionyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMO-2-METHYLPROPIONYL BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/627F9N9DYA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromoisobutyryl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-bromoisobutyryl bromide, a critical reagent in various fields, including polymer chemistry and pharmaceutical drug development. This document details the core synthesis mechanism, provides structured quantitative data from established experimental protocols, and includes detailed methodologies for key experiments.

Core Synthesis Mechanism: The Hell-Volhard-Zelinsky Reaction

The primary and most established method for the synthesis of this compound is the Hell-Volhard-Zelinsky (HVZ) reaction.[1][2][3][4] This reaction facilitates the α-halogenation of a carboxylic acid.[1] In the case of this compound, the starting material is isobutyric acid. The reaction is typically catalyzed by phosphorus tribromide (PBr₃) or a combination of red phosphorus and bromine.[1][3]

The mechanism of the Hell-Volhard-Zelinsky reaction for the synthesis of this compound proceeds through several key steps:

-

Formation of Isobutyryl Bromide: In the initial step, the carboxylic acid (isobutyric acid) reacts with phosphorus tribromide. The PBr₃ converts the hydroxyl group of the carboxylic acid into a good leaving group, leading to the formation of the acyl bromide, isobutyryl bromide.[4]

-

Enolization: The isobutyryl bromide then undergoes tautomerization to its enol form. This step is crucial as it establishes a nucleophilic α-carbon.[4]

-

α-Bromination: The enol of the isobutyryl bromide, with its electron-rich double bond, acts as a nucleophile and attacks a molecule of bromine (Br₂). This results in the addition of a bromine atom at the α-position of the carbonyl group, yielding this compound.[4]

The overall reaction is a substitution of an α-hydrogen for a bromine atom on the carboxylic acid.[1]

Visualizing the Synthesis Pathway

The following diagram illustrates the step-by-step mechanism of the Hell-Volhard-Zelinsky reaction for the synthesis of this compound from isobutyric acid.

Caption: Hell-Volhard-Zelinsky synthesis of this compound.

Quantitative Data from Experimental Protocols

The following table summarizes the quantitative data from a well-established experimental protocol for the synthesis of this compound.[5] This allows for a clear comparison of reagent quantities, reaction conditions, and expected outcomes.

| Parameter | Value | Reference |

| Starting Material | ||

| Isobutyric Acid | 250 g (2.85 moles) | [5] |

| Reagents | ||

| Red Phosphorus | 35 g (0.28 mole) | [5] |

| Bromine | 880 g (5.5 moles) | [5] |

| Reaction Conditions | ||

| Temperature | Warmed to 100°C | [5] |

| Reaction Time | 6 hours | [5] |

| Product Information | ||

| Product Name | α-Bromoisobutyryl bromide | [5] |

| Yield | 493–540 g (75–83%) | [5] |

| Boiling Point | 91–98°C at 100 mm Hg | [5] |

Detailed Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on a reliable and verified procedure.[5]

Materials and Equipment:

-

1-liter three-necked flask with ground-glass joints

-

Dropping funnel

-

Mechanical stirrer

-

Reflux condenser

-

Heating mantle

-

Vacuum distillation apparatus

-

Short helices-packed fractionation column

-

Isobutyric acid

-

Red phosphorus

-

Bromine

Procedure:

-

Reaction Setup: In a 1-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, combine 250 g (2.85 moles) of isobutyric acid and 35 g (0.28 mole) of red phosphorus.[5]

-

Addition of Bromine: While stirring the mixture, add 880 g (5.5 moles) of bromine dropwise from the dropping funnel.[5]

-

Reaction: After the complete addition of bromine, heat the solution to 100°C and maintain this temperature for 6 hours.[5]

-

Workup: Following the reaction period, remove any unreacted bromine and hydrogen bromide by applying a reduced pressure (30 mm Hg).[5]

-

Purification: Decant the crude α-bromoisobutyryl bromide from the phosphorous acid.[5] Purify the product by fractionation through a short helices-packed column. Collect the main fraction that boils at 91–98°C under a pressure of 100 mm Hg.[5] The expected yield of the final product is between 493–540 g (75–83%).[5]

Experimental Workflow

The following diagram outlines the key stages of the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for this compound synthesis.

References

An In-depth Technical Guide to the Reaction of 2-Bromoisobutyryl Bromide with Alcohol and Amine Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction of 2-bromoisobutyryl bromide with alcohol and amine nucleophiles. This versatile acyl bromide is a cornerstone reagent in organic synthesis, particularly for the preparation of initiators for Atom Transfer Radical Polymerization (ATRP), a critical technique for creating well-defined polymers with controlled molecular weights and architectures. Its high reactivity also makes it a valuable tool in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] This document details the reaction mechanisms, summarizes quantitative data, provides detailed experimental protocols, and illustrates key processes with diagrams to facilitate a thorough understanding and practical application of this important reaction.

Core Reaction Principles

This compound is a highly reactive organic compound characterized by its acyl bromide functional group and a bromine atom on the tertiary carbon.[2] The strong electrophilicity of the acyl bromide unit allows it to readily react with various nucleophiles, including alcohols and amines, to form esters and amides, respectively.[3] These reactions typically proceed via a nucleophilic acyl substitution mechanism. Given its high reactivity, reactions are often conducted at low temperatures, such as in an ice bath, to control the reaction rate and minimize side reactions.[4] The compound is also sensitive to moisture and can decompose in the presence of water and alcohols, necessitating careful handling and storage under inert conditions.[4][5]

Reaction Mechanisms

The fundamental reaction pathway for both alcohols and amines with this compound is a nucleophilic acyl substitution. The nucleophile (alcohol or amine) attacks the electrophilic carbonyl carbon of the acyl bromide, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the bromide ion as a leaving group and forming the corresponding ester or amide product. A base, typically a tertiary amine like triethylamine (Et3N) or N,N-diisopropylethylamine (DIEA), is commonly used to neutralize the hydrogen bromide (HBr) byproduct, driving the reaction to completion.[3][6]

Reaction with Alcohols (Esterification)

The reaction of this compound with an alcohol results in the formation of a 2-bromoisobutyryl ester. This reaction is widely employed for the functionalization of hydroxyl groups, for instance, on the surface of materials like graphene oxide or on polymers like poly(ethylene glycol) (PEG) to create macroinitiators for ATRP.[5]

Reaction with Amines (Amidation)

Similarly, primary and secondary amines react with this compound to yield the corresponding 2-bromoisobutyramides. This reaction is a fundamental method for forming amide bonds and is utilized in the synthesis of various organic molecules, including N-protected halodienamides which can be precursors to lactams.[5]

References

Spectroscopic Analysis of 2-Bromoisobutyryl Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2-Bromoisobutyryl bromide (α-Bromoisobutyryl bromide), a key reagent in organic synthesis and polymer chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, offering valuable insights for compound verification and reaction monitoring.

Chemical Identity and Properties

This compound is a vital building block, notably utilized as an initiator in Atom Transfer Radical Polymerization (ATRP). Its bifunctional nature, containing both an acyl bromide and an alkyl bromide, makes it a versatile tool for the synthesis of complex molecules and polymers.

| Identifier | Value |

| IUPAC Name | 2-bromo-2-methylpropanoyl bromide |

| Synonyms | α-Bromoisobutyryl bromide, BIBB |

| CAS Number | 20769-85-1 |

| Molecular Formula | C₄H₆Br₂O |

| Molecular Weight | 229.90 g/mol |

| Appearance | Colorless to light yellow liquid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. Due to the symmetrical nature of this compound, its NMR spectra are characteristically simple.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound exhibits a single sharp signal, confirming the equivalence of the six protons of the two methyl groups.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~2.00 ppm | Singlet | 6H | (CH ₃)₂ |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides further confirmation of the molecular structure with three distinct signals corresponding to the carbonyl carbon, the quaternary carbon, and the methyl carbons.

| Chemical Shift (δ) | Assignment |

| High ppm range | C =O (Carbonyl) |

| Mid ppm range | (C H₃)₂C -Br (Quaternary) |

| Low ppm range | (C H₃)₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by a strong absorption band characteristic of the carbonyl group in the acyl bromide.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| Strong | C=O Stretch (Acyl Bromide) | Strong |

| Fingerprint Region | C-Br Stretch | Medium-Strong |

| ~2900-3000 cm⁻¹ | C-H Stretch (Alkyl) | Medium |

Experimental Protocols

The following are general protocols for the acquisition of NMR and IR spectra for a liquid sample like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube to a final volume of ~0.6-0.7 mL.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm). A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

-

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase the resulting spectra and reference them to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small drop of neat this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum by co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Clean the ATR crystal thoroughly with a suitable solvent after the measurement.

Visualization of Spectroscopic Correlations

The following diagram illustrates the relationship between the chemical structure of this compound and its key spectroscopic signals.

Caption: Correlation of this compound's structure with its NMR and IR signals.

An In-depth Technical Guide on the Role of 2-Bromoisobutyryl Bromide as an Acylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoisobutyryl bromide (BiBB) is a highly reactive organic compound that serves as a powerful acylating agent in a multitude of chemical transformations. Its unique structure, featuring a reactive acyl bromide and a tertiary bromide, makes it a versatile building block in organic synthesis, polymer chemistry, and drug development. This technical guide provides a comprehensive overview of the role of this compound as an acylating agent, detailing its reactivity, applications, and experimental protocols.

Core Concepts: Acylation with this compound

Acylation is a chemical reaction that introduces an acyl group (R-C=O) into a molecule. This compound is a particularly effective acylating agent due to the high reactivity of the acyl bromide functional group. The reaction typically proceeds via a nucleophilic acyl substitution mechanism, where a nucleophile, such as an alcohol or an amine, attacks the electrophilic carbonyl carbon of the acyl bromide. This is followed by the departure of the bromide leaving group, resulting in the formation of an ester or an amide, respectively.

The general reaction scheme can be depicted as follows:

Nucleophilic Acyl Substitution with this compound

Data Presentation: Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound and its derivatives is crucial for its effective use.

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value |

| Synonyms | α-Bromoisobutyryl bromide, 2-Bromo-2-methylpropionyl bromide |

| CAS Number | 20769-85-1 |

| Molecular Formula | C₄H₆Br₂O |

| Molecular Weight | 229.90 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Pungent |

| Boiling Point | 162-164 °C |

| Density | ~1.86 g/cm³ at 25 °C |

| Solubility | Reacts violently with water; soluble in organic solvents like ether, chloroform, and carbon tetrachloride. |

Table 2: Spectroscopic Data for this compound and Representative Products

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Key IR Bands (cm⁻¹) |

| This compound | 2.1 (s, 6H) | 167.1 (C=O), 56.9 (C(CH₃)₂), 32.5 (C(CH₃)₂) | ~1780 (C=O stretch) |

| Octadecyl 2-bromoisobutyrate | 4.17 (t, 2H), 1.95 (s, 6H), 1.68 (m, 2H), 1.26 (m, 30H), 0.88 (t, 3H) | 171.6 (C=O), 66.5 (OCH₂), 55.9 (C(CH₃)₂), 32.1-22.8 (alkyl chain), 30.8 (C(CH₃)₂), 14.3 (CH₃) | ~1735 (C=O stretch), ~2920, 2850 (C-H stretch) |

| Methyl 4-(2-bromo-2-methylpropanoyloxy)-3-isopropylaminobenzoate | 7.8-6.8 (m, 3H, Ar-H), 4.13 (br s, 1H, NH), 3.88 (s, 3H, OCH₃), 3.7 (m, 1H, CH(CH₃)₂), 2.05 (s, 6H, C(CH₃)₂Br), 1.28 (d, 6H, CH(CH₃)₂) | Not available | Not available |

Reaction Mechanisms and Logical Relationships

The acylation reaction with this compound follows a well-established nucleophilic acyl substitution pathway. The key steps are visualized in the following diagram.

The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves two primary purposes: it can deprotonate the nucleophile, increasing its nucleophilicity, and it neutralizes the hydrogen bromide (HBr) byproduct, preventing it from protonating the starting materials or products.

Experimental Workflows

A typical experimental workflow for the acylation of an alcohol with this compound is outlined below. This can be adapted for amine substrates.

Key Applications in Research and Development

Synthesis of Atom Transfer Radical Polymerization (ATRP) Initiators

One of the most significant applications of this compound is in the synthesis of initiators for Atom Transfer Radical Polymerization (ATRP).[3] By acylating molecules with hydroxyl or amino groups, the 2-bromoisobutyryl moiety can be introduced, which then serves as a starting point for controlled polymer growth. This has been widely used to create well-defined polymers with complex architectures.[3]

Esterification and Amidation in Organic Synthesis

This compound is a go-to reagent for the esterification of primary, secondary, and tertiary alcohols, as well as phenols.[4] It is also highly effective for the amidation of primary and secondary amines. These reactions are fundamental in the synthesis of a wide range of organic molecules, including pharmaceuticals and agrochemicals.[3]

Steric Hindrance and Regioselectivity

The bulky nature of the 2-bromoisobutyryl group can influence the regioselectivity of acylation in molecules with multiple nucleophilic sites. For instance, in the acylation of methyl 4-hydroxy-3-isopropylaminobenzoate, the O-acylated product is formed selectively due to the steric repulsion between the N-isopropyl group and the bulky acyl bromide.[1] This steric hindrance can be a useful tool for achieving selective functionalization.

Experimental Protocols

Protocol 1: Esterification of a Primary Alcohol (Octadecanol)

This protocol describes the synthesis of octadecyl 2-bromoisobutyrate, a common ATRP initiator.

Materials:

-

Octadecanol

-

This compound

-

Triethylamine

-

Anhydrous toluene

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve octadecanol (1.0 eq) and triethylamine (1.5 eq) in a mixture of anhydrous toluene and DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add this compound (1.2 eq) to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Filter the reaction mixture to remove the triethylammonium bromide salt.

-

Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Expected Yield: High yields (typically >90%) are expected for this reaction.

Protocol 2: Acylation of a Phenol (General Procedure)

This protocol is adapted from the acylation of phenol with a similar acyl bromide and can be used as a starting point.[5]

Materials:

-

Phenol

-

This compound

-

Pyridine

-

Anhydrous acetonitrile

-

Deionized water

-

Dichloromethane

Procedure:

-

Dissolve the phenol (1.0 eq) and pyridine (2.0 eq) in anhydrous acetonitrile.

-

Cool the mixture to 0 °C with an ice bath.

-

Add this compound (2.0 eq) dropwise to the cooled mixture.

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

Quench the reaction by adding deionized water.

-

Extract the mixture with dichloromethane (3 x volume).

-

Combine the organic layers, wash with deionized water, and dry over anhydrous sodium sulfate.

-

Remove the solvent by evaporation and purify the crude product by flash column chromatography on silica gel.

Conclusion

This compound is a highly valuable and versatile acylating agent for researchers, scientists, and drug development professionals. Its high reactivity, coupled with the ability to introduce a functional handle for further transformations like ATRP, makes it an indispensable tool in modern organic synthesis and materials science. By understanding its properties, reaction mechanisms, and appropriate experimental protocols, its full potential can be harnessed to create a wide array of functional molecules and materials.

Safety Precautions: this compound is a corrosive and lachrymatory substance. It reacts violently with water and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[1]

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Bromoisobutyryl Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromoisobutyryl bromide (BiBB) is a highly reactive acyl bromide widely utilized in organic synthesis, particularly as an initiator for atom transfer radical polymerization (ATRP) and in the development of pharmaceutical intermediates. Its utility, however, is matched by its significant thermal and chemical instability. This technical guide provides a comprehensive overview of the thermal stability and decomposition of this compound, compiling available data on its physical and chemical properties, hazardous decomposition pathways, and best practices for safe handling and storage. Due to the absence of publicly available quantitative thermal analysis data, this guide focuses on qualitative descriptions of its instability and provides general experimental protocols for relevant analytical techniques.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a strong, pungent odor.[1] It is a volatile and highly reactive compound. A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₄H₆Br₂O | [2] |

| Molecular Weight | 229.9 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| Boiling Point | 162-164 °C (decomposes) | [1][5] |

| Density | ~1.86 g/cm³ at 25°C | [1] |

| Refractive Index | 1.507 - 1.520 at 20°C | [1][5] |

| Solubility | Reacts violently with water. Soluble in ether, benzene, chloroform, carbon tetrachloride, acetone, and carbon disulfide. | [1][5][6] |

| Flash Point | >110°C | [7] |

Thermal Stability and Decomposition

It is known to decompose upon heating, a process that can be initiated at or near its boiling point.[1] The decomposition is exothermic and can lead to a dangerous increase in pressure if the compound is in a sealed container.[8][9]

Hazardous Decomposition Products

The thermal decomposition of this compound results in the release of toxic and corrosive gases. The primary hazardous decomposition products include:

-

Hydrogen Bromide (HBr): A highly corrosive and toxic gas that can cause severe respiratory damage.[10][11]

-

Carbon Dioxide (CO₂): An asphyxiant at high concentrations.[10][11]

The following diagram illustrates the general thermal decomposition pathway.

Chemical Reactivity and Incompatibilities

This compound is a highly reactive compound, primarily due to the presence of the acyl bromide functional group.[8] It is extremely sensitive to moisture and undergoes violent reaction with water, producing hydrogen bromide gas.[8] This reactivity extends to other nucleophilic substances. Table 2 summarizes the known incompatibilities.

Table 2: Incompatible Materials and Conditions to Avoid for this compound

| Incompatible Substance/Condition | Result of Contact | References |

| Water/Moisture | Violent reaction, decomposition, release of HBr gas. | [8][10] |

| Strong Bases | Decomposition. | [5][10] |

| Strong Oxidizing Agents | Decomposition. | [5][10] |

| Alcohols | Exothermic reaction, decomposition. | [8][10] |

| Amines | Exothermic reaction, decomposition. | [10] |

| Metals | Potential for reaction, especially in the presence of moisture. | [10] |

| Heat/High Temperatures | Decomposition. | [4] |

Safe Handling and Storage

Due to its hazardous nature, strict safety protocols must be followed when handling and storing this compound.

Handling

-

Ventilation: All handling should be performed in a well-ventilated chemical fume hood.[1]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile rubber), safety goggles, a face shield, and a lab coat.[10][12] For large quantities or in situations with potential for aerosol generation, respiratory protection such as a gas mask with an appropriate filter or a self-contained breathing apparatus should be used.

-

Inert Atmosphere: Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[10]

-

Dispensing: Use appropriate tools to dispense the liquid, avoiding contamination.

-

Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and dispose of as hazardous waste.[10] Do not use water to clean up spills.[9]

The following diagram outlines a safe handling workflow.

Storage

-

Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[4] A recommended storage temperature is below +30°C.[4][5]

-

Container: Keep in a tightly sealed container, preferably the original container, under an inert atmosphere.

Experimental Protocols for Thermal Analysis

While specific data for this compound is unavailable, the following are general experimental protocols for the techniques that would be used to assess its thermal stability.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[13][14] It is used to determine the decomposition temperature and kinetics, as well as the composition of materials.[13][15]

General Protocol:

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed into a TGA crucible (e.g., alumina or platinum).[16]

-

Instrument Setup: The crucible is placed on the TGA balance. The desired temperature program and atmosphere (e.g., inert gas like nitrogen or an oxidative gas like air) are set.[15]

-

Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range. The instrument records the mass of the sample as a function of temperature.[13]

-

Data Interpretation: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of decomposition and the percentage of mass loss at different stages. The derivative of the TGA curve (DTG curve) can be used to determine the temperatures of maximum decomposition rates.[14]

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[17][18] It is used to determine thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy of these transitions.[19]

General Protocol:

-

Sample Preparation: A small amount of the sample (typically 2-10 mg) is weighed into a DSC pan (e.g., aluminum).[19] The pan is hermetically sealed. An empty, sealed pan is used as a reference.[19]

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program (heating and cooling rates) and atmosphere are set.

-

Analysis: The sample and reference are heated at a controlled rate. The instrument records the differential heat flow required to maintain both at the same temperature.[17]

-

Data Interpretation: The resulting DSC thermogram (heat flow vs. temperature) shows endothermic (heat absorbing) and exothermic (heat releasing) peaks. The onset temperature, peak temperature, and area of these peaks provide information about the thermal events and their associated enthalpies.[20]

Accelerating Rate Calorimetry (ARC)

Principle: ARC is used to study the thermal stability of materials under adiabatic conditions, simulating a "worst-case" scenario for a runaway reaction.[21][22][23] It measures the time, temperature, and pressure profiles of an exothermic reaction.[24]

General Protocol:

-

Sample Preparation: The sample is placed in a small, robust container (a "bomb"), which is typically made of a material like titanium.[25]

-

Instrument Setup: The bomb is placed in a calorimeter that is designed to maintain an adiabatic environment (no heat exchange with the surroundings).[24]

-

Analysis: The instrument follows a "heat-wait-search" protocol. The sample is heated to a certain temperature, held isothermally to achieve thermal equilibrium, and then monitored for any self-heating. If no exothermic activity is detected, the temperature is increased, and the process is repeated. Once an exotherm is detected, the instrument switches to an adiabatic mode, and the temperature and pressure are recorded as the reaction accelerates.[25]

-

Data Interpretation: The data is used to determine the onset temperature of the exothermic reaction, the rates of temperature and pressure rise, and the time to maximum rate, which are critical for assessing thermal hazards.[22]

Conclusion

This compound is a valuable reagent in chemical synthesis, but its high reactivity and thermal instability demand careful handling and a thorough understanding of its potential hazards. While quantitative thermal analysis data is not publicly available, the information from safety data sheets and chemical literature clearly indicates that it decomposes upon heating to produce hazardous substances, including hydrogen bromide. Adherence to strict safety protocols for handling and storage is paramount to mitigate the risks associated with this compound. Further studies using techniques such as TGA, DSC, and ARC would be beneficial to provide a more detailed and quantitative understanding of its thermal behavior and to enhance safety in its application.

References

- 1. jecibiochem.com [jecibiochem.com]

- 2. chemscene.com [chemscene.com]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | 20769-85-1 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. Page loading... [guidechem.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. lookchem.com [lookchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 15. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 16. epfl.ch [epfl.ch]

- 17. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 19. engineering.purdue.edu [engineering.purdue.edu]

- 20. phase-trans.msm.cam.ac.uk [phase-trans.msm.cam.ac.uk]

- 21. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]

- 22. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 23. kalorimetrietage.ptb.de [kalorimetrietage.ptb.de]

- 24. paralab.pt [paralab.pt]

- 25. researchgate.net [researchgate.net]

Navigating the Solvent Landscape: A Technical Guide to the Solubility of 2-Bromoisobutyryl Bromide for Researchers and Drug Development Professionals

An in-depth examination of the solubility and reactivity of 2-bromoisobutyryl bromide in common organic solvents, providing essential guidance for its use in chemical synthesis and drug development.

Executive Summary

This compound (BIBB) is a highly reactive and versatile reagent, widely employed as an initiator in atom transfer radical polymerization (ATRP) and as a building block in the synthesis of pharmaceuticals and other fine chemicals.[1][2][3][4] Its efficacy in these applications is critically dependent on its behavior in solution. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, with a strong emphasis on its reactivity, which often dictates solvent choice more than simple physical dissolution. Due to its high reactivity, quantitative solubility data is scarce; therefore, this guide focuses on qualitative solubility and, more importantly, chemical compatibility to ensure successful and safe experimental outcomes.

Understanding the Solubility Profile of this compound

This compound is a colorless to pale yellow liquid with a pungent odor.[1][4] Its chemical structure, featuring a reactive acyl bromide, makes it highly susceptible to nucleophilic attack. This inherent reactivity is the primary consideration when selecting a suitable solvent. While it is readily miscible with a range of non-protic organic solvents, its interaction with protic solvents is characterized by rapid decomposition.

Miscibility and Suitability of Common Organic Solvents

For practical applications in a laboratory or industrial setting, the choice of solvent is dictated by both the ability to dissolve this compound and the inertness of the solvent to the reagent. The following table summarizes the qualitative solubility and suitability of various common organic solvents for use with this compound.

| Solvent Class | Specific Solvents | Solubility/Miscibility | Suitability for Reactions & Notes |

| Aprotic Halogenated Solvents | Dichloromethane (DCM), Chloroform, Carbon Tetrachloride | Easily Soluble/Miscible[1] | Highly Suitable: These are often the solvents of choice for reactions involving this compound due to their inert nature. |

| Aprotic Ethers | Diethyl ether, Tetrahydrofuran (THF) | Easily Soluble/Miscible[1] | Suitable with Caution: Generally suitable, but peroxide formation in aged ethers should be a consideration. THF can be dried and is a common solvent for ATRP. |

| Aprotic Hydrocarbons | Benzene, Toluene | Easily Soluble/Miscible[1] | Suitable: Good choices for reactions where a non-polar environment is required. |

| Ketones | Acetone | Miscible[2][5][6][7] | Suitable for specific applications: While miscible, the enolizable protons in acetone could potentially lead to side reactions under certain conditions. Use with caution. |

| Sulfur-Containing Solvents | Carbon Disulfide | Miscible[2][5][6][7] | Suitable: A non-polar, aprotic solvent that is compatible with this compound. |

| Protic Solvents | Water, Alcohols (e.g., Methanol, Ethanol) | Reactive - Decomposes [1][8][9] | Unsuitable: Reacts violently with water and decomposes in the presence of alcohols. These reactions are exothermic and produce hydrogen bromide.[1][9] |

| Amines | Primary and Secondary Amines | Reactive [10] | Unsuitable as Solvents: Reacts readily to form amides. Tertiary amines are often used as bases in reactions with this compound. |

| Basic Solvents | Pyridine, other basic compounds | Reactive [2][6][10] | Unsuitable as Solvents: Reacts with bases. |

Reactivity with Solvents: A Critical Consideration

The primary challenge in working with this compound is its high reactivity, particularly its sensitivity to moisture and protic solvents.[2][5][6]

-

Reaction with Water: this compound reacts vigorously with water in an exothermic hydrolysis reaction to produce 2-bromoisobutyric acid and hydrogen bromide.[1] This necessitates handling the compound under anhydrous conditions.

-

Reaction with Alcohols: In the presence of alcohols, this compound undergoes alcoholysis to form the corresponding ester and hydrogen bromide.[9][10]

-

Reaction with Amines: Primary and secondary amines react readily with this compound to yield the corresponding amide.[10]

This high reactivity underscores the importance of using dry, aprotic solvents and handling the reagent under an inert atmosphere (e.g., nitrogen or argon).[10][11]

Experimental Protocol: Determination of Solubility and Compatibility of a Reactive Acyl Halide

Due to the reactive nature of this compound, a standard quantitative solubility determination (e.g., equilibrium solubility) is often impractical and less informative than a compatibility test. The following protocol outlines a method to assess the suitability of a solvent for use with a reactive acyl halide like this compound.

Objective: To determine if a solvent is suitable for dissolving and reacting with this compound without causing significant decomposition.

Materials:

-

This compound

-

Candidate solvent (anhydrous)

-

Small, dry test tubes or vials with septa

-

Inert gas supply (Nitrogen or Argon)

-

Syringes and needles

-

Infrared (IR) spectrometer or Nuclear Magnetic Resonance (NMR) spectrometer (optional, for monitoring decomposition)

Procedure:

-

Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas. The candidate solvent must be of high purity and anhydrous.

-

Inert Atmosphere: Place a small, dry stir bar in a test tube and seal with a septum. Purge the test tube with an inert gas for several minutes.

-

Solvent Addition: Using a dry syringe, add a known volume (e.g., 1 mL) of the anhydrous candidate solvent to the test tube.

-

Initial Observation: Observe the solvent for any signs of turbidity or reaction with trace impurities.

-

Addition of this compound: Carefully add a small, measured amount (e.g., 0.1 mL) of this compound to the solvent via syringe.

-

Observation for Reactivity: Gently stir the mixture and observe for any of the following signs of reaction:

-

Gas evolution (e.g., HBr fumes)

-

Color change

-

Precipitate formation

-

Significant heat generation

-

-

Assessing Miscibility: If no immediate reaction is observed, assess the miscibility of the this compound in the solvent. It should form a clear, homogeneous solution.

-

Monitoring Stability (Optional): For a more detailed analysis, the stability of the solution over time can be monitored.

-

IR Spectroscopy: Periodically take a sample of the solution and acquire an IR spectrum. The appearance or growth of peaks corresponding to decomposition products (e.g., a broad O-H stretch for hydrolysis) indicates incompatibility.

-

NMR Spectroscopy: Acquire an NMR spectrum of the initial solution and again after a set period. The appearance of new signals corresponding to decomposition products will indicate the stability of this compound in the solvent.

-

Safety Precautions: this compound is corrosive and a lachrymator.[11] It causes severe skin burns and eye damage.[10][11][12] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][10]

Visualizing Solvent Selection: A Logical Workflow

The selection of an appropriate solvent for a reaction involving this compound is a critical step that directly impacts the success of the synthesis. The following diagram illustrates a logical workflow for this decision-making process.

References

- 1. jecibiochem.com [jecibiochem.com]

- 2. This compound | 20769-85-1 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. Page loading... [guidechem.com]

- 7. This compound CAS#: 20769-85-1 [m.chemicalbook.com]

- 8. This compound [chembk.com]

- 9. Page loading... [guidechem.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. tcichemicals.com [tcichemicals.com]

A Theoretical Examination of the Electronic Structure of 2-Bromoisobutyryl Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 8, 2025

Abstract

2-Bromoisobutyryl bromide (BIBB) is a highly reactive organic compound that serves as a cornerstone in various synthetic applications, most notably as a potent initiator in Atom Transfer Radical Polymerization (ATRP).[1][2][3] Its utility in the controlled synthesis of polymers and in the preparation of pharmaceutical and agrochemical intermediates underscores the importance of a detailed understanding of its electronic structure and reactivity.[2][3] While specific, in-depth theoretical studies on this compound are not extensively documented in publicly available literature, this technical guide outlines the established computational methodologies that can be employed to elucidate its electronic characteristics. By drawing parallels from theoretical investigations of structurally related molecules, this document provides a comprehensive framework for a computational analysis of BIBB, offering valuable insights for researchers in materials science and drug development.

Introduction to this compound

2-Bromo-2-methylpropionyl bromide, commonly known as this compound (BIBB), is a colorless to pale yellow liquid with a pungent odor.[4][5] Its chemical structure is characterized by a central quaternary carbon atom bonded to two bromine atoms—one in an acyl bromide functional group and the other as a tertiary bromide—and two methyl groups. This unique arrangement of functional groups imparts significant reactivity, making it a versatile reagent in organic synthesis.[2]

The primary application of BIBB is as an initiator for Atom Transfer Radical Polymerization (ATRP), a powerful technique for creating polymers with controlled molecular weights and well-defined architectures.[1][2] Its efficacy in this role is directly attributable to its electronic structure, which facilitates the controlled generation of radicals. A thorough theoretical understanding of its electronic properties can, therefore, aid in optimizing polymerization processes and in the design of new functional materials.

Theoretical Methodology for Electronic Structure Analysis

A comprehensive theoretical study of this compound would typically involve a suite of computational chemistry techniques to model its electronic behavior. The following methodologies, successfully applied to similar organic molecules, provide a robust framework for such an analysis.[6][7]

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.[8] DFT calculations can predict a wide range of molecular properties, including optimized molecular geometry, vibrational frequencies, and thermochemical data.[9][10] For this compound, DFT would be employed to determine its most stable conformation and to calculate the foundational electronic properties from which further analyses are derived. A common functional for such studies on organic halides is B3LYP, often paired with a basis set like 6-311++G(d,p) or LanL2DZ to accurately account for the electronic effects of the bromine atoms.[6][7][10]

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity.[11][12] For BIBB, HOMO-LUMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack, providing a quantum mechanical basis for its observed reactivity.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (i.e., bonds and lone pairs).[13] NBO analysis is invaluable for understanding charge distribution, hyperconjugative interactions, and the nature of chemical bonds within a molecule.[14] For this compound, NBO analysis would quantify the polarization of the C-Br and C=O bonds, the natural atomic charges on each atom, and the delocalization of electron density from lone pairs into antibonding orbitals, which are key to understanding its stability and reaction mechanisms.[13][15]

A Hypothetical Computational Workflow

The logical progression of a theoretical study on this compound can be visualized as a systematic workflow. This process begins with defining the molecule's structure and proceeds through various levels of computational analysis to derive a comprehensive understanding of its electronic properties.

Quantitative Data Summary (Hypothetical)

The following tables summarize the kind of quantitative data that would be obtained from a DFT-based study of this compound, based on typical values for similar organic molecules.

Table 1: Calculated Electronic Properties

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -7.5 eV | Electron-donating capability |

| LUMO Energy | -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 6.3 eV | Chemical reactivity and stability |

| Dipole Moment | 2.5 D | Molecular polarity |

| Ionization Potential | 7.5 eV | Energy to remove an electron |

| Electron Affinity | 1.2 eV | Energy released upon electron gain |

Table 2: Natural Bond Orbital (NBO) Analysis - Natural Atomic Charges

| Atom | Hypothetical Charge (e) |

| C (carbonyl) | +0.85 |

| O (carbonyl) | -0.65 |

| C (quaternary) | +0.15 |

| Br (acyl) | -0.20 |

| Br (tertiary) | -0.10 |

| C (methyl) | -0.25 |

| H (methyl) | +0.10 |

Role in Atom Transfer Radical Polymerization (ATRP)

The primary synthetic utility of this compound is as an initiator in ATRP.[3] The electronic structure of BIBB is perfectly suited for this role. The tertiary bromine atom is a good leaving group, and its departure is facilitated by a transition metal catalyst (typically a copper(I) complex), which abstracts the bromine atom to form a carbon-centered radical and a copper(II) species. This radical then initiates the polymerization of a monomer. The process is reversible, allowing for a controlled, "living" polymerization.

The signaling pathway below illustrates the initiation step of ATRP using this compound.

Experimental Protocols and Validation

While this guide focuses on theoretical studies, experimental data is crucial for validating computational results. Spectroscopic techniques are primary tools for probing the electronic structure and bonding of molecules.

Key Experimental Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively.[16] The chemical shifts are sensitive to the electron density around the nuclei and can be correlated with calculated atomic charges.

-

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. The frequency and intensity of the absorption bands, particularly the C=O stretch, are indicative of bond strength and polarity, which can be compared with frequencies calculated using DFT.

-

Mass Spectrometry (MS): MS provides the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about bond strengths and fragmentation pathways.

General Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A reference standard like tetramethylsilane (TMS) may be added.

-

Data Acquisition: The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is shimmed to ensure homogeneity. ¹H and ¹³C spectra are acquired using standard pulse sequences.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal.

-

Analysis: The chemical shifts, integration (for ¹H), and coupling patterns of the peaks are analyzed to elucidate the molecular structure.

Conclusion

A detailed understanding of the electronic structure of this compound is fundamental to harnessing its full potential in synthetic chemistry. Although direct theoretical studies on this specific molecule are not widely published, this guide demonstrates a clear and robust pathway for such an investigation using standard computational methods like DFT, HOMO-LUMO, and NBO analysis. The insights gained from these theoretical approaches, when validated by experimental data, can provide a powerful predictive tool for optimizing reaction conditions, designing novel polymers, and developing new pharmaceuticals. This framework serves as a valuable resource for researchers aiming to explore the rich chemistry of this important synthetic building block.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 20769-85-1 [chemicalbook.com]

- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 5. Evaluation of 2-Bromoisobutyryl Catechol Derivatives for Atom Transfer Radical Polymerization-Functionalized Polydopamine Coatings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 9. arxiv.org [arxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 13. NBO [cup.uni-muenchen.de]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. NBO/NRT Two-State Theory of Bond-Shift Spectral Excitation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound(20769-85-1) 1H NMR spectrum [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: 2-Bromoisobutyryl Bromide as an Initiator for Atom Transfer Radical Polymerization (ATRP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled/"living" radical polymerization technique that allows for the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, Đ), and complex architectures.[1][2][3] The choice of initiator is crucial for a successful ATRP, and 2-bromoisobutyryl bromide (BIBB) is a widely utilized and highly effective initiator.[1][4] Its high reactivity allows for the efficient initiation of the polymerization of a wide range of monomers, making it a valuable tool in academic research and industrial applications, including the development of new materials for drug delivery.[4][5][6]

This document provides detailed application notes and experimental protocols for using this compound as an initiator in ATRP.

Properties of this compound

This compound is a colorless to light yellow liquid with a pungent odor.[4] It is a highly reactive compound and should be handled with care in a fume hood, wearing appropriate personal protective equipment.[5]

| Property | Value |

| CAS Number | 20769-85-1[1] |

| Molecular Formula | C4H6Br2O[1][4] |

| Molecular Weight | 229.90 g/mol [4][] |

| Boiling Point | 162-164 °C[8] |

| Density | ~1.86 g/cm³ at 25 °C |

| Purity | ≥97% is recommended for consistent polymerization results.[9] |

Principle of ATRP Initiation with this compound

In ATRP, this compound serves as the initiator (R-X). The polymerization is catalyzed by a transition metal complex, typically a copper(I) halide (e.g., CuBr) complexed with a ligand (e.g., a bipyridine or amine-based ligand). The process involves a reversible activation-deactivation equilibrium.[1][2]

The Cu(I) complex reversibly abstracts the bromine atom from the initiator, this compound, to form a radical (R•) and the oxidized Cu(II) complex (X-Cu(II)/Ligand). This radical then initiates polymerization by adding to a monomer molecule. The propagating radical can be reversibly deactivated back to a dormant species by reacting with the Cu(II) complex. This controlled activation and deactivation process allows for the slow and simultaneous growth of all polymer chains, leading to polymers with controlled molecular weights and narrow molecular weight distributions.[1][2]

Applications in Research and Drug Development

The use of this compound as an initiator in ATRP allows for the synthesis of a wide variety of well-defined polymers for numerous applications:

-

Drug Delivery: Synthesis of block copolymers that can self-assemble into micelles for drug encapsulation and controlled release.[10] The precise control over polymer architecture enables the design of carriers with specific drug loading capacities and release kinetics.

-

Surface Modification: Functionalization of surfaces with polymer brushes to alter their properties, such as biocompatibility, wettability, and protein resistance.[3][8][11] This is particularly relevant for medical implants and biosensors. This compound can be used to modify surfaces containing hydroxyl groups.[8]

-

Biomaterials: Creation of biocompatible and biodegradable polymers for tissue engineering and regenerative medicine.

-

Complex Polymer Architectures: Synthesis of star polymers, graft copolymers, and hyperbranched polymers.[2][10]

Experimental Protocols

The following are generalized protocols for ATRP using this compound as an initiator. The specific conditions will need to be optimized for each monomer and desired polymer characteristics.

Protocol 1: Bulk Polymerization of Styrene

This protocol describes a typical bulk ATRP of styrene.

Materials:

-

Styrene (monomer), inhibitor removed

-

This compound (initiator)

-

Copper(I) bromide (CuBr) (catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

-

Anisole (solvent, optional, for viscosity control)

-

Nitrogen or Argon gas (for inert atmosphere)

-

Schlenk flask and line

Procedure:

-

Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol).

-

Degassing: Seal the flask and deoxygenate by three freeze-pump-thaw cycles.

-

Addition of Monomer and Ligand: Under an inert atmosphere, add styrene (e.g., 10 mmol) and PMDETA (e.g., 0.1 mmol) via degassed syringes.

-

Initiation: Heat the reaction mixture to the desired temperature (e.g., 110 °C). Once the temperature is stable, inject the this compound initiator (e.g., 0.1 mmol) to start the polymerization.

-

Polymerization: Allow the reaction to proceed for the desired time to achieve the target molecular weight. Monitor the reaction progress by taking samples periodically and analyzing for monomer conversion (e.g., by ¹H NMR or GC).

-

Termination: Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air. This will oxidize the Cu(I) catalyst to Cu(II), quenching the polymerization.

-

Purification: Dissolve the crude polymer in a suitable solvent (e.g., tetrahydrofuran, THF) and precipitate it into a non-solvent (e.g., methanol). Repeat the dissolution-precipitation cycle 2-3 times to remove the catalyst and unreacted monomer.

-

Drying: Dry the purified polymer under vacuum until a constant weight is achieved.

Stoichiometry Example:

| Component | Molar Ratio |

| Styrene | 100 |

| This compound | 1 |

| CuBr | 1 |

| PMDETA | 1 |

Protocol 2: Solution Polymerization of Methyl Methacrylate (MMA)

This protocol outlines the solution ATRP of MMA, which is often preferred to control the viscosity and exothermicity of the reaction.

Materials:

-

Methyl methacrylate (MMA) (monomer), inhibitor removed

-

This compound (initiator)

-

Copper(I) chloride (CuCl) (catalyst)

-

2,2'-Bipyridine (bpy) (ligand)

-

Anisole or Toluene (solvent)

-

Nitrogen or Argon gas

-

Schlenk flask and line

Procedure:

-

Preparation: Add CuCl (e.g., 0.1 mmol) and bpy (e.g., 0.2 mmol) to a dry Schlenk flask with a stir bar.

-

Degassing: Seal the flask and deoxygenate with three freeze-pump-thaw cycles.

-

Addition of Monomer and Solvent: Under an inert atmosphere, add degassed MMA (e.g., 10 mmol) and solvent (e.g., 5 mL of anisole) via syringes.

-

Initiation: Heat the mixture to the reaction temperature (e.g., 90 °C). Inject this compound (e.g., 0.1 mmol) to begin the polymerization.

-

Polymerization: Maintain the reaction at the set temperature. Monitor monomer conversion over time.

-

Termination and Purification: Follow the same procedure as in Protocol 1.

Stoichiometry Example:

| Component | Molar Ratio |

| MMA | 100 |

| This compound | 1 |

| CuCl | 1 |

| bpy | 2 |

Characterization of Polymers

The synthesized polymers should be characterized to determine their molecular weight, molecular weight distribution, and structure.

| Technique | Information Obtained |

| Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mn), weight-average molecular weight (Mw), and Polydispersity Index (Đ = Mw/Mn). |

| Nuclear Magnetic Resonance (¹H NMR) | Monomer conversion, polymer composition, and end-group analysis. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of polymer functional groups. |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Broad Polydispersity (Đ > 1.5) | - Presence of oxygen- Impurities in monomer or solvent- Incorrect initiator/catalyst/ligand ratio- High reaction temperature | - Ensure thorough degassing- Purify all reagents- Optimize stoichiometry- Lower the reaction temperature |

| Low Initiation Efficiency | - Initiator is less reactive than the propagating species- Impurities reacting with the initiator | - This is generally not an issue with the highly reactive BIBB.- Ensure purity of all components. |

| Uncontrolled/Fast Polymerization | - Exothermic reaction- High catalyst concentration | - Use a solvent to dissipate heat- Reduce the amount of catalyst |

Conclusion

This compound is a highly efficient and versatile initiator for Atom Transfer Radical Polymerization. Its high reactivity enables the synthesis of a wide range of well-defined polymers with controlled architectures, making it an invaluable tool for researchers in materials science, polymer chemistry, and drug development. The protocols provided herein serve as a starting point for developing specific polymerization procedures tailored to individual research needs. Careful control over reaction conditions and stoichiometry is key to achieving the desired polymer characteristics.

References

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. jecibiochem.com [jecibiochem.com]

- 6. nbinno.com [nbinno.com]

- 8. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. resource.aminer.org [resource.aminer.org]

- 11. snml.kaist.ac.kr [snml.kaist.ac.kr]

Protocol for Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) with 2-Bromoisobutyryl Bromide

Application Note:

Surface-initiated atom transfer radical polymerization (SI-ATRP) is a robust and versatile technique for grafting well-defined polymer brushes from a variety of surfaces. This method offers precise control over polymer chain length, density, and architecture, making it invaluable for applications in biomaterials, sensors, and coatings. The use of 2-bromoisobutyryl bromide (BIBB) as an initiator is common due to its high reactivity and ability to functionalize surfaces rich in hydroxyl or amine groups.[1][2][3] This protocol details the steps for immobilizing a BIBB-based initiator and subsequent SI-ATRP of a desired monomer.

Experimental Workflow

The overall process involves three main stages: substrate preparation and activation, initiator immobilization, and the surface-initiated polymerization.

Caption: Experimental workflow for SI-ATRP.

Detailed Protocols

Substrate Preparation and Activation

The choice of substrate and its cleaning procedure is critical for successful and uniform polymer brush growth.

1.1. For Silicon Wafers (or other silica-based surfaces):

-

Cleaning: Immerse the silicon wafers in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes to remove organic residues. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Rinsing: Thoroughly rinse the wafers with deionized water and then with ethanol.

-

Drying: Dry the wafers under a stream of nitrogen.

-

Activation: Treat the cleaned wafers with UV/ozone for 15-20 minutes to generate a high density of surface hydroxyl (-OH) groups.[4]

1.2. For Gold Surfaces:

-

Cleaning: Clean the gold-coated substrates by ultrasonication in a series of solvents (e.g., acetone, ethanol, and deionized water) for 10-15 minutes each.

-

Drying: Dry the substrates under a stream of nitrogen.

-

Activation (Thiol-based Self-Assembled Monolayer): Gold surfaces can be functionalized by immersing the cleaned substrate in a dilute solution (1-5 mM in ethanol) of an ω-mercaptoalkanol (e.g., 11-mercapto-1-undecanol) for 16-24 hours to form a self-assembled monolayer (SAM) with terminal hydroxyl groups.[4][5]

1.3. For Graphene Oxide (GO):

-

GO inherently possesses hydroxyl and carboxylic acid groups that can be used for initiator immobilization.[2]

-

Purification: Disperse the GO in deionized water and centrifuge to remove any impurities. Repeat this process several times.

-

Drying: Lyophilize the purified GO to obtain a dry powder.

Initiator Immobilization with this compound (BIBB)

This step involves the esterification of surface hydroxyl groups with BIBB.

-

Reaction Setup: Place the activated substrate in a sealed reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Solution: Prepare a solution of anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) containing triethylamine (or another non-nucleophilic base) and this compound.[6] A typical concentration is 0.4 M for both BIBB and triethylamine.[6]

-

Immobilization Reaction: Immerse the substrate in the reagent solution and allow the reaction to proceed for 30 minutes to several hours at room temperature.[6] For GO, the reaction can be carried out in a suspension.[2]

-

Washing: After the reaction, rinse the substrate sequentially with the reaction solvent (e.g., dichloromethane), ethanol, and deionized water to remove any unreacted reagents.

-

Drying: Dry the initiator-functionalized substrate under a stream of nitrogen.

Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)

This protocol describes a typical SI-ATRP procedure for growing polymer brushes from the initiator-modified surface.

-

Preparation of Polymerization Solution:

-

In a Schlenk flask, add the desired monomer (e.g., methyl methacrylate, styrene, or oligo(ethylene glycol) methyl ether methacrylate), a ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) or 2,2'-bipyridine (bpy)), and a solvent (e.g., toluene, anisole, or water/methanol mixture).

-

Add the catalyst, typically a copper(I) halide such as Cu(I)Br. The molar ratio of monomer:initiator (surface-bound):catalyst:ligand is a critical parameter that controls the polymerization kinetics and the properties of the resulting polymer brush.

-

Deoxygenate the solution by several freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.

-

-

Polymerization:

-

Place the initiator-functionalized substrate in the deoxygenated polymerization solution under an inert atmosphere.

-

Carry out the polymerization at a specific temperature (ranging from room temperature to elevated temperatures, depending on the monomer and catalyst system) for a predetermined time.[7] The polymerization time will influence the final thickness of the polymer brush.

-

-

Termination and Cleaning:

-

Remove the substrate from the polymerization solution and expose it to air to terminate the polymerization by oxidation of the copper catalyst.

-

Thoroughly wash the substrate with a good solvent for the polymer (e.g., tetrahydrofuran, toluene) to remove any physisorbed polymer.

-

Rinse with ethanol and deionized water, then dry under a stream of nitrogen.

-

Characterization

Several analytical techniques can be employed to confirm the successful modification of the surface at each stage.

| Technique | Purpose |

| X-ray Photoelectron Spectroscopy (XPS) | To confirm the elemental composition of the surface after initiator immobilization (presence of Bromine) and after polymerization.[2][8] |

| Contact Angle Goniometry | To measure the change in surface wettability after each modification step. |

| Ellipsometry | To measure the thickness of the initiator layer and the final polymer brush.[6][8] |

| Atomic Force Microscopy (AFM) | To visualize the surface morphology and measure the thickness of the polymer brush.[2] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups present on the surface at each stage.[8] |

| Gel Permeation Chromatography (GPC) | To determine the molecular weight and polydispersity of the polymer chains after cleaving them from the surface.[9] |

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from SI-ATRP experiments found in the literature.

| Monomer | Substrate | Catalyst/Ligand | Polymer Brush Thickness | Molecular Weight (kDa) | Polydispersity Index (PDI) |

| N,N'-dimethyl acrylamide | Silicon | - | Variable gradient | - | - |

| Poly(ethylene glycol) methyl ether methacrylate | Silicon | - | Variable gradient | - | - |

| Styrene | Graphene Oxide | - | Tunable | - | Low |

| Butyl acrylate | Graphene Oxide | - | Tunable | - | Low |

| Methyl methacrylate | Graphene Oxide | - | Tunable | - | Low |

| Oligo(ethylene glycol) methyl ether methacrylate | Gold | CuBr/CuBr2/bpy | ~15 nm | - | - |

| Lauryl methacrylate | Silicon | - | - | Cleavable | - |

| Polystyrene | Silicon | - | - | Cleavable | - |

(Note: "-" indicates data not specified in the cited abstracts)

Signaling Pathway and Logical Relationship Diagrams

Caption: Initiator immobilization reaction scheme.

References

- 1. nbinno.com [nbinno.com]

- 2. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 9. Item - Molecular-Weight Determination of Polymer Brushes Generated by SI-ATRP on Flat Surfaces - American Chemical Society - Figshare [acs.figshare.com]

Application Notes and Protocols for the Synthesis of Block Copolymers Using 2-Bromoisobutyryl Bromide as an Initiator Precursor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of block copolymers utilizing 2-bromoisobutyryl bromide as a key reagent for initiator formation, primarily for Atom Transfer Radical Polymerization (ATRP). This document outlines detailed experimental protocols, presents key quantitative data, and illustrates the synthesis workflows for producing well-defined block copolymers for a variety of applications, including drug delivery.

Introduction to this compound in Block Copolymer Synthesis

This compound is a highly reactive and efficient precursor for creating initiators used in controlled/living radical polymerization techniques, most notably ATRP.[1] Its acyl bromide functionality allows for straightforward reaction with hydroxyl or amine groups on various molecules to form ATRP initiators. This versatility enables the synthesis of a wide array of block copolymers with controlled molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures.[1]

The general strategy involves a two-step process:

-

Initiator Synthesis: A molecule containing a hydroxyl or amine group is reacted with this compound to create a macroinitiator. This is a common method for preparing macroinitiators from polymers like polyethylene glycol (PEG) or hydroxyl-terminated poly(caprolactone) (PCL).

-